molecular formula C13H18N2O4S B2405276 N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1706333-87-0

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No. B2405276
M. Wt: 298.36
InChI Key: MINXSYUOGXVPLO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Synthesis Techniques : N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide and related compounds are synthesized using novel one-pot approaches and rearrangement sequences. These methodologies are beneficial for producing anthranilic acid derivatives and oxalamides, highlighting the compound's versatility in organic synthesis (Mamedov et al., 2016).

  • Catalytic Activities : These compounds enhance catalytic activities in various chemical reactions. For example, they are effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing their potential as catalysts in organic chemistry (Bhunia et al., 2017).

  • Ligand Properties : They serve as effective ligands in copper-catalyzed coupling reactions. For instance, specific derivatives are more efficient than previously known ligands for coupling reactions of aryl halides with alkynes (Chen et al., 2023).

Applications in Material Science

  • Optical and Thermal Properties : Compounds with furan-2-ylmethyl groups demonstrate significant potential in material science, particularly in nonlinear optical studies. Their specific structural attributes, like electron donor and acceptor groups, contribute to high third-order optical nonlinearities, making them suitable for optical device applications (Chandra et al., 2020).

Biological and Pharmaceutical Applications

  • Anticancer Properties : Derivatives of N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide have been explored for their potential as anticancer agents. Specifically, they target the epidemal growth factor receptor (EGFR), demonstrating cytotoxic activities against various cancer cell lines while showing low toxicity against normal cells (Lan et al., 2017).

  • Potential in Cancer Chemotherapy : Analogues of furan-amidines, related to the core structure of N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy. These studies provide insights into the structural requirements for NQO2 inhibition and potential applications in targeted cancer treatments (Alnabulsi et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINXSYUOGXVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

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